Alvespimycin, also known as 17-DMAG (17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin), is a synthetic analog of the naturally occurring benzoquinone ansamycin antibiotic geldanamycin. [, , ] It belongs to the class of heat shock protein 90 (HSP90) inhibitors. [, ] Alvespimycin serves as a crucial tool in scientific research, particularly in the field of cancer biology, due to its ability to inhibit HSP90, a molecular chaperone protein essential for the proper folding, stability, and function of various client proteins involved in cell signaling and survival. [, , , , ]
The synthesis of alvespimycin involves several key steps, primarily starting from geldanamycin. The process typically includes:
A common synthetic route involves:
Optimal reaction conditions typically include controlled temperature and pH to maximize yield while minimizing side reactions .
Alvespimycin has a complex molecular structure characterized by:
The molecular formula for alvespimycin is , with a molecular weight of approximately 372.46 g/mol. Structural studies have shown that alvespimycin adopts a specific conformation that facilitates its binding to Hsp90, where it forms critical interactions with amino acid residues within the protein's binding pocket .
Alvespimycin primarily engages in chemical reactions that involve:
The pharmacokinetics of alvespimycin indicate that it has favorable absorption characteristics but may still pose challenges related to bioavailability and systemic toxicity .
Alvespimycin exerts its effects through:
Experimental studies have demonstrated that alvespimycin can effectively reduce cell viability in various cancer cell lines, showcasing its potential as an anticancer agent .
Alvespimycin exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and optimizing therapeutic efficacy .
Alvespimycin has significant potential applications in:
Alvespimycin (17-DMAG, KOS-1022) is a semi-synthetic, second-generation inhibitor of heat shock protein 90 (HSP90), developed to improve the pharmacological limitations of first-generation ansamycin antibiotics. As a targeted anticancer agent, it promotes the degradation of oncogenic client proteins critical for tumor growth and survival. Its enhanced solubility and bioavailability distinguish it within the geldanamycin derivative class, enabling broader therapeutic investigation [1] [3] [8].
Alvespimycin emerged from efforts to optimize geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic first isolated from Streptomyces hygroscopicus in 1970. Initial research identified geldanamycin as an HSP90 inhibitor through its ability to revert v-Src oncogene-transformed cell phenotypes, though its clinical utility was hampered by severe hepatotoxicity and poor solubility [1] [3]. Structural modifications at the C-17 position yielded less toxic derivatives. Tanespimycin (17-AAG), the first clinically evaluated analog, demonstrated proof-of-concept for HSP90 inhibition but faced formulation challenges due to reliance on dimethyl sulfoxide (DMSO)-based vehicles [1] [8].
Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin) was developed by Kosan Biosciences in collaboration with the National Cancer Institute (NCI) to address these limitations. Its key structural alteration—replacement of the C-17 methoxy group with a dimethylaminoethylamino side chain—conferred ~10-fold greater aqueous solubility and improved oral bioavailability compared to 17-AAG. Preclinical studies confirmed potent HSP90 inhibition and antitumor activity in xenograft models, prompting its entry into Phase I clinical trials by 2004 [1] [5] [10]. Early-phase trials reported antitumor activity in hematological malignancies and solid tumors, including complete responses in refractory acute myeloid leukemia (AML) and stable disease in renal cancer and melanoma. Despite promising efficacy signals, Kosan halted clinical development in March 2008 due to an "unfavorable overall toxicity profile," and development was formally discontinued after the company's acquisition by Bristol-Myers Squibb [1] [5] [8].
Table 1: Key Milestones in Alvespimycin Development
Year | Event | Reference |
---|---|---|
1970 | Isolation of geldanamycin from Streptomyces hygroscopicus | [1] [3] |
1999 | Clinical advancement of first-generation HSP90 inhibitor tanespimycin (17-AAG) | [8] |
2004 | Preclinical characterization of alvespimycin; Phase I trials initiated | [1] [10] |
2006 | Phase I data: Complete responses in refractory AML | [10] |
2008 | Clinical development halted by Kosan | [1] [5] |
Ansamycins are macrocyclic compounds characterized by an aromatic ring (typically benzoquinone or naphthoquinone) bridged by an aliphatic chain ("ansa" bridge). Geldanamycin and its derivatives belong to the benzoquinone ansamycin subclass. Alvespimycin shares the core structural features of geldanamycin:
The defining structural modification in alvespimycin is at the C-17 position: replacement of the methoxy group (-OCH₃) in geldanamycin with a dimethylaminoethylamino side chain (-NH-CH₂-CH₂-N(CH₃)₂). This modification confers:
Table 2: Structural Comparison of Key Benzoquinone Ansamycins
Compound | R Group at C-17 | Solubility | HSP90 IC₅₀ (nM) |
---|---|---|---|
Geldanamycin | -OCH₃ | Very low | ~25 [3] |
Tanespimycin (17-AAG) | -NH-CH₂-CH=CH₂ | Low (requires DMSO) | ~5-500* [3] |
Alvespimycin (17-DMAG) | -NH-CH₂-CH₂-N(CH₃)₂ | High (aqueous) | ~62 [7] |
Retaspimycin (IPI-504) | -NH-CH₂-CH=CH₂ (hydroquinone) | Moderate (HCl salt) | ~10-50 [8] |
*Potency varies with HSP90 source (tumor vs. normal).
HSP90 is a ubiquitous molecular chaperone essential for the stability, activation, and maturation of >400 "client proteins," many of which are oncoproteins (e.g., HER2, BCR-ABL, AKT, BRAF). Cancer cells exhibit heightened dependence on HSP90 due to proteotoxic stress from mutated/overexpressed oncoproteins. Inhibiting HSP90 induces client protein ubiquitination and proteasomal degradation, simultaneously disrupting multiple oncogenic pathways [1] [8].
Alvespimycin competitively binds the N-terminal ATP-binding pocket of HSP90, preventing ATP hydrolysis essential for the chaperone cycle. This binding is characterized by:
Compared to first-generation inhibitors, alvespimycin offers pharmacokinetic advantages:
Its mechanistic breadth is demonstrated in overcoming tyrosine kinase inhibitor (TKI) resistance in chronic myeloid leukemia (CML). Imatinib-resistant K562 cells (K562-RC, K562-RD) exhibit greater sensitivity to alvespimycin (IC₅₀ = 31-44 nM) than imatinib-sensitive cells (IC₅₀ = 50 nM). This occurs via degradation of BCR-ABL and other survival clients independent of BCR-ABL mutation status, confirming HSP90 inhibition as a strategy to bypass TKI resistance [2] [4].
Table 3: Alvespimycin's Antitumor Mechanisms in Select Malignancies
Cancer Type | Key Client Proteins Affected | Primary Effects Observed | Reference |
---|---|---|---|
HER2+ Breast Cancer | HER2, ER, AKT | Synergy with trastuzumab; objective responses in Phase I | [8] [10] |
CML (Imatinib-resistant) | BCR-ABL, RAF, AKT | Apoptosis via mitochondrial pathway; IC₅₀ 31-44 nM | [2] [4] |
AML | FLT3, BCL-6, mutant p53 | Complete responses in refractory patients (Phase I) | [10] |
Prostate Cancer | AR, AKT, HIF-1α | Complete response reported (Phase I); stable disease | [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7